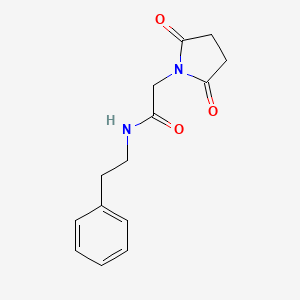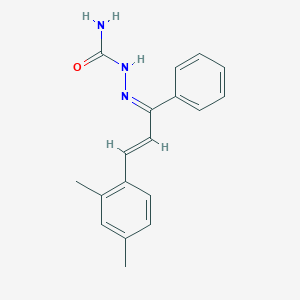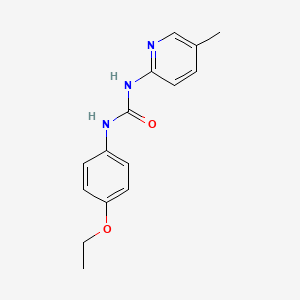
5-(2-chlorophenyl)-N-(2-methoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-N-(2-methoxyphenyl)-2-furamide, commonly known as CMF, is a synthetic compound that belongs to the class of furan-2-carboxamides. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In
Mechanism of Action
The exact mechanism of action of CMF is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the inflammatory response. CMF may also work by modulating the activity of certain neurotransmitters that are involved in pain perception.
Biochemical and Physiological Effects:
CMF has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. CMF has also been shown to have anti-inflammatory properties, which may be useful in treating inflammatory diseases such as rheumatoid arthritis. Additionally, CMF has been found to modulate the activity of certain neurotransmitters that are involved in pain perception, which may be useful in treating neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using CMF in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, CMF is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using CMF in lab experiments is that it may not be suitable for all types of experiments, as its properties may not be applicable to certain research areas.
Future Directions
There are a number of future directions for the study of CMF. One area of research is the development of new and more efficient synthesis methods for CMF. Additionally, further studies are needed to fully understand the mechanism of action of CMF and its potential use in treating various diseases. Further research is also needed to explore the potential use of CMF in combination with other drugs for the treatment of cancer and other diseases.
Synthesis Methods
CMF is synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 2-methoxyaniline to form 5-(2-chlorophenyl)-2-methoxybenzamide. The intermediate is then reacted with furfurylamine in the presence of a base to yield the final product, CMF.
Scientific Research Applications
CMF has shown promising results in various scientific research applications. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. CMF has also been shown to have anti-inflammatory properties and may be useful in treating inflammatory diseases such as rheumatoid arthritis. Additionally, CMF has been studied for its potential use in treating neuropathic pain.
properties
IUPAC Name |
5-(2-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-16-9-5-4-8-14(16)20-18(21)17-11-10-15(23-17)12-6-2-3-7-13(12)19/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCJOUDWFZAWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide | |
CAS RN |
199458-99-6 |
Source


|
| Record name | 5-(2-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-2-FURAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B5724421.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)
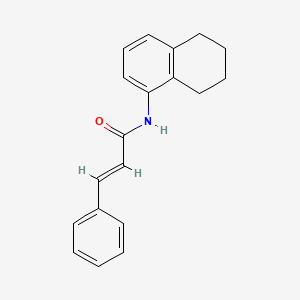
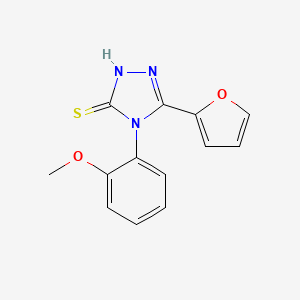
![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5724467.png)

![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)
